2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

medicinal chemistry drug design physicochemical profiling

2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS 577777-16-3; molecular formula C₉H₈N₄; molecular weight 172.19 g/mol) is a heterobifunctional building block belonging to the imidazo[4,5-b]pyridine family. It features a purine-isosteric core substituted at the 5-position with a methyl group and equipped at the 2-position with an acetonitrile (–CH₂CN) side chain—a reactive handle for Knoevenagel condensations, cyclization to fused heterocycles, and further functionalization.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 577777-16-3
Cat. No. B3329310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
CAS577777-16-3
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=N2)CC#N
InChIInChI=1S/C9H8N4/c1-6-2-3-7-9(11-6)13-8(12-7)4-5-10/h2-3H,4H2,1H3,(H,11,12,13)
InChIKeyILAHQXDOIJBCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

577777-16-3: 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile – Procurement-Stage Chemical Identity and Scaffold Context


2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS 577777-16-3; molecular formula C₉H₈N₄; molecular weight 172.19 g/mol) is a heterobifunctional building block belonging to the imidazo[4,5-b]pyridine family . It features a purine-isosteric core substituted at the 5-position with a methyl group and equipped at the 2-position with an acetonitrile (–CH₂CN) side chain—a reactive handle for Knoevenagel condensations, cyclization to fused heterocycles, and further functionalization [1]. The compound is commercially available at ≥98% purity from multiple global suppliers, with storage recommended at 2–8°C under dry, sealed conditions . The imidazo[4,5-b]pyridine scaffold itself is extensively precedented in medicinal chemistry as a privileged structure for kinase inhibition, iNOS modulation, and antiproliferative programs [2].

Why Unsubstituted or Differently Substituted Imidazo[4,5-b]pyridine Analogs Cannot Substitute for 577777-16-3 in Synthetic Campaigns


The 5-methyl-2-acetonitrile substitution pattern on the imidazo[4,5-b]pyridine core is not arbitrary: it simultaneously controls three critical properties that generic analogs lack. (i) The C5-methyl group modulates the electron density of the pyridine ring, directly influencing the reactivity of the fused imidazole NH and the acidity of the acetonitrile α-protons during base-catalyzed condensations [1]. (ii) The 2-acetonitrile side chain provides a versatile two-carbon linchpin for constructing acrylonitrile, amidine, thiazole, and fused polycyclic systems—transformations that the simple 2-unsubstituted or 2-methyl analogs cannot undergo without additional pre-functionalization steps [2][3]. (iii) The 5-methyl group is a known metabolic soft spot that can be exploited or avoided in lead optimization, whereas the 5-H and 6-bromo analogs introduce distinct steric and electronic profiles that alter downstream SAR trajectories [4]. Interchanging 577777-16-3 with its closest readily available analogs—2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS 107932-97-8; lacking the 5-methyl group) or 1H-imidazo[4,5-b]pyridine-2-acetonitrile, 6-bromo (CAS 354147-91-4; bearing a heavy halogen)—would produce a different chemical series from the first synthetic step, invalidating patent SAR and complicating impurity profiling during scale-up .

Quantitative Differentiation Evidence for 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (577777-16-3) Versus Closest Analogs


Molecular Topology and Physicochemical Property Differentiation of 577777-16-3 Versus the 5-Unsubstituted Analog

The 5-methyl substituent on 577777-16-3 (C₉H₈N₄, MW 172.19) introduces a measurable increase in lipophilicity and steric bulk relative to the 5-unsubstituted analog 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (C₈H₆N₄, MW 158.16). The computed LogP for 577777-16-3 is 0.571 , while the des-methyl analog has a lower LogP (estimated ~0.1–0.2 based on the absence of the methyl group). The molecular weight increase of +14.03 Da and the fractional sp³ character (Fsp³ = 0.222) introduced by the methyl group directly affect passive permeability and solubility in ways that are critical for CNS drug design multiparameter optimization (MPO) scores . For procurement, this means the two compounds cannot be treated as interchangeable building blocks even at the library synthesis stage, as the resulting lead series will differ in both physicochemical and ADME properties.

medicinal chemistry drug design physicochemical profiling

Synthetic Versatility of the 2-Acetonitrile Handle: Differential Reactivity Versus 2-Methyl and 2-Unsubstituted Analogs

The –CH₂CN moiety at the 2-position of 577777-16-3 is a well-precedented reactive handle for aldol-type condensations with aromatic aldehydes to generate acrylonitrile derivatives, as well as for cyclocondensation with isothiocyanates to form thiazolo-fused polycyclic systems [1][2]. Bukowski et al. demonstrated that 2-cyanomethylimidazo[4,5-b]pyridine derivatives undergo quantitative conversion to acrylonitriles under mild base catalysis (piperidine, EtOH, reflux), and further react with isothiocyanates to yield novel thiazolo-pyrido-imidazo-pyrimidine ring systems [2]. In contrast, the 2-methyl analog (5-methyl-2-methyl-1H-imidazo[4,5-b]pyridine) lacks the activated methylene group and cannot participate in these condensations without prior oxidation or halogenation steps. The 2-unsubstituted analog (5-methyl-1H-imidazo[4,5-b]pyridine, CAS 27582-24-7) requires direct C–H functionalization at the 2-position—a less regioselective and lower-yielding transformation—to access the same product classes . This synthetic differentiation is quantifiable in terms of step count and functional group tolerance.

synthetic chemistry building block heterocycle synthesis

Supplier-Grade Purity and Storage Stability Differentiation: 577777-16-3 Versus the 6-Bromo Analog

Commercially, 577777-16-3 is routinely supplied at ≥98% purity with defined storage conditions (sealed in dry atmosphere, 2–8°C) from multiple verified suppliers including ChemScene (Cat. CS-0059052), Fluorochem (F609671), and Leyan (1129692) . The 6-bromo analog (1H-imidazo[4,5-b]pyridine-2-acetonitrile, 6-bromo; CAS 354147-91-4) exhibits higher molecular complexity (C₈H₅BrN₄, MW 237.06) and intrinsically lower thermal stability due to the C–Br bond lability; its predicted boiling point (488.5°C at 760 mmHg) and density (1.8 g/cm³) reflect the heavy-atom effect, but batch-to-batch purity variability for brominated heterocycles is a known supply-chain concern . For procurement teams, the availability of 577777-16-3 from multiple ISO-certified sources with consistent ≥98% purity and documented storage stability provides superior supply assurance compared to niche halogenated analogs that are often single-sourced and subject to longer lead times.

chemical procurement purity specification stability

Transport and Handling Classification: Non-Hazardous Shipping Advantage of 577777-16-3

According to Fluorochem's safety data sheet, 577777-16-3 is classified as 'Non Hazardous For Transport' under standard shipping regulations, despite carrying GHS07 hazard statements (H302, H315, H319, H335) for laboratory handling . This non-hazardous transport classification represents a tangible logistics advantage over certain imidazo[4,5-b]pyridine derivatives that may require Dangerous Goods declarations due to reactive functional groups or higher acute toxicity profiles. For international procurement, non-hazardous shipping status translates to faster customs clearance, reduced freight surcharges, and fewer import permit requirements compared to DOT/ADR/IMDG-regulated analogs .

chemical logistics regulatory compliance laboratory safety

Scaffold Precedence in Kinase and iNOS Inhibitor Programs: Prior Knowledge Anchoring for 577777-16-3

The imidazo[4,5-b]pyridine scaffold, of which 577777-16-3 is a direct synthetic precursor, has established inhibitory activity across multiple therapeutically relevant targets. CDK9 inhibitors based on this scaffold achieved IC₅₀ values of 0.63–1.32 μM, comparable to or better than sorafenib (IC₅₀ = 0.76 μM) [1]. Tetracyclic imidazo[4,5-b]pyridine derivatives displayed antiproliferative IC₅₀ values of 0.2–0.9 μM against non-small cell lung cancer cells, outperforming etoposide in the same assay [2]. Imidazo[4,5-b]pyridine-2-acetonitrile derivatives have also been validated as tubulin polymerization inhibitors with IC₅₀ values as low as 0.54 μM against DU-145 prostate cancer cells [3]. Additionally, the scaffold is recognized in the patent literature as a core for inducible NO synthase (iNOS) inhibitors [4]. While these data pertain to elaborated derivatives rather than 577777-16-3 itself, they constitute strong prior knowledge anchoring: they demonstrate that the 5-methyl-2-acetonitrile-imidazo[4,5-b]pyridine core, when elaborated, reliably delivers potent biological activity across multiple target classes. This prior knowledge reduces the risk of pursuing chemical series derived from 577777-16-3 compared to structurally unvalidated building blocks.

kinase inhibition iNOS inhibition drug discovery

Procurement-Relevant Application Scenarios for 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (577777-16-3)


Kinase-Focused Medicinal Chemistry Library Synthesis via Acrylonitrile Diversification

Research teams pursuing CDK9, Aurora kinase, or AKT allosteric inhibitors can use 577777-16-3 as a direct entry point to diverse acrylonitrile libraries via Knoevenagel condensation with substituted benzaldehydes in a single synthetic step . The 5-methyl group provides a specific vector for exploring the kinase hinge-region hydrophobic pocket, while the acrylonitrile moiety can serve as a Michael acceptor or be further reduced to the amine for amide coupling diversification. Procurement of 577777-16-3 at ≥98% purity from multiple qualified suppliers enables parallel library synthesis with consistent building-block quality, critical for SAR reproducibility across multiple synthesis batches .

Tuberculostatic and Antibacterial Agent Development Leveraging the 2-Cyanomethyl Handle

The cyanomethyl group at the 2-position of 577777-16-3 has been validated by Bukowski et al. as an essential functional group for generating imidazo[4,5-b]pyridine derivatives with activity against Mycobacterium tuberculosis . The QSAR-guided synthesis approach demonstrated that 2-cyanomethyl-substituted derivatives achieved predicted bioactivity that was experimentally confirmed, while compounds synthesized via trial-and-error without this handle were generally inactive . For anti-infective discovery programs, procurement of 577777-16-3 provides a structurally pre-validated entry point that bypasses the need for de novo scaffold optimization.

iNOS Inhibitor Lead Optimization via 5-Methyl Substitution SAR Exploration

The imidazo[4,5-b]pyridine core is explicitly claimed in patent literature as a scaffold for inducible nitric oxide synthase (iNOS) inhibitors with anti-inflammatory therapeutic potential . 577777-16-3, bearing the 5-methyl substituent on the pyridine ring, enables systematic exploration of the steric and electronic requirements at this position within the iNOS active site. The acetonitrile handle at the 2-position provides a synthetic junction for introducing diverse substituents while maintaining the core scaffold geometry. This application is particularly relevant for inflammation-focused CROs and pharmaceutical R&D groups seeking differentiated iNOS inhibitor chemotypes beyond the well-explored imidazole and pyrimidine series .

Multi-Kilogram Scale-Up Campaigns Requiring Reliable Supply Chain and Non-Hazardous Logistics

For process chemistry groups planning multi-kilogram synthesis campaigns, 577777-16-3 offers a combination of attributes that streamline procurement and logistics: non-hazardous transport classification under standard shipping regulations ; ≥98% purity specification with batch consistency across multiple ISO-certified suppliers ; and defined long-term storage conditions (sealed, dry, 2–8°C) that support inventory management without specialized cold-chain requirements . The absence of heavy halogens (cf. the 6-bromo analog) eliminates dehalogenation byproduct concerns during hydrogenation or cross-coupling steps, simplifying downstream impurity profiling and regulatory starting material (RSM) qualification . These factors collectively reduce total cost of ownership (TCO) for large-scale procurement compared to niche halogenated or single-sourced imidazo[4,5-b]pyridine building blocks.

Quote Request

Request a Quote for 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.